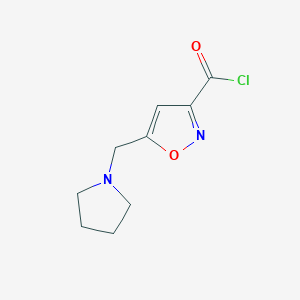

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Overview

Description

Synthesis Analysis

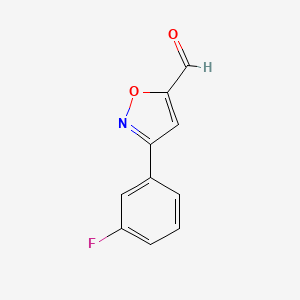

The synthesis of isoxazoles, the class of compounds to which our compound belongs, has been a subject of research for many years . Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

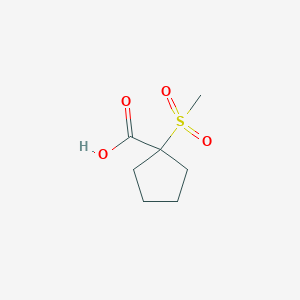

The molecular structure of “5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride” consists of a five-membered isoxazole ring attached to a pyrrolidine ring via a methylene bridge. The isoxazole ring carries a carbonyl chloride group at the 3-position.Chemical Reactions Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The molecular weight of “5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride” is 214.65 g/mol. Other physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents

The pyrrolidine ring, a component of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, is widely used in medicinal chemistry to develop compounds for treating human diseases. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Drug Discovery: Enhancing Bioactivity through Stereogenicity

In drug discovery, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which can be exploited to design new compounds with desired biological activities .

Synthetic Strategies: Ring Construction and Functionalization

Researchers utilize synthetic strategies such as ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods are crucial for synthesizing novel biologically active compounds, including those derived from 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride .

Agrochemistry: Pyrazole Derivatives as Pesticides

The isoxazole moiety of the compound can be leveraged in agrochemistry. Pyrazole derivatives, which share a similar structural motif, are known for their applications in this field, particularly as components of pesticides and herbicides .

Coordination Chemistry: Ligand Design

Isoxazole rings, such as those found in 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, are used in coordination chemistry to design ligands that can complex with metals. These complexes have potential applications in catalysis and materials science .

Organometallic Chemistry: Synthesis of Metallo-organic Compounds

The compound’s ability to act as a ligand can be extended to organometallic chemistry, where it can be used to synthesize metallo-organic compounds with various industrial and pharmaceutical applications .

Bioactive Compound Synthesis: Target Selectivity

The pyrrolidine and isoxazole components of the compound provide a versatile scaffold for synthesizing bioactive molecules with target selectivity. This selectivity is crucial for developing drugs with fewer side effects and improved efficacy .

Structural Diversity in Drug Candidates

Lastly, the non-planarity of the pyrrolidine ring contributes to the structural diversity of drug candidates. This diversity is essential for the discovery of new drugs with unique mechanisms of action .

Safety and Hazards

According to a safety data sheet for a similar compound, Isoxazole-5-carbonyl chloride, it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of novel isoxazole derivatives.

Mechanism of Action

Pyrrolidines

are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Isoxazoles

, on the other hand, are a type of azole with an oxygen atom next to the nitrogen. Isoxazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

properties

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-9(13)8-5-7(14-11-8)6-12-3-1-2-4-12/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTMINRZHBGEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)